molecular formula C19H17ClFNO5S2 B2799160 Ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 899972-19-1

Ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B2799160
CAS No.: 899972-19-1
M. Wt: 457.92
InChI Key: DSGXGTYSLQPUIQ-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C19H17ClFNO5S2 and its molecular weight is 457.92. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Copolymerization

Ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate, due to its complex structure involving multiple substituents, is an interesting candidate for synthetic chemistry research. Studies such as those by Hussain et al. (2019) and Kharas et al. (2016, 2017, 2021) have explored the synthesis and copolymerization of related trisubstituted ethylenes and phenylcyanoacrylates with styrene. These works involve novel ring-disubstituted isopropyl and propyl 2-cyano-3-phenyl-2-propenoates, showcasing methodologies for synthesizing complex molecules and their application in copolymerization to create new materials with potential unique properties (Hussain et al., 2019) (Kharas et al., 2016).

Catalytic Synthesis and Heterocyclic Chemistry

Research by Li et al. (2012) on the CuI-catalyzed synthesis of benzothiazolones from ethyl 2-iodophenylcarbamates represents the type of catalytic processes that could be applicable for synthesizing benzothiophene derivatives like this compound. Such methodologies provide insight into the assembly of complex heterocyclic structures that are integral to the synthesis of various pharmaceutical and material science applications (Li et al., 2012).

Advanced Material Applications

Polymer and Material Science

The work of Awadallah et al. (2021) on novel trisubstituted ethylenes for copolymerization with styrene highlights the potential of using complex ethylenes, similar in structure to this compound, in material science. These compounds could lead to the development of new polymeric materials with tailored properties for specific applications (Awadallah et al., 2021).

Biodegradation Research

While not directly related to this compound, research by Li et al. (2016) on the biodegradation of chlorimuron-ethyl by Rhodococcus sp. illustrates the broader context of environmental impact and degradation pathways of complex ethyl compounds. Such studies are essential for understanding the environmental fate and potential bioremediation strategies for synthetic compounds (Li et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been reported to target theCorticotrophin-Releasing Factor 1 Receptor . This receptor plays a crucial role in mediating the body’s response to stress.

Biochemical Pathways

Compounds with similar structures have been implicated in thestress response pathway . By interacting with the Corticotrophin-Releasing Factor 1 Receptor, they can modulate the body’s response to stress.

Result of Action

Similar compounds have been reported to modulate the activity of their target proteins, leading to changes in cellular signaling and ultimately influencing the body’s response to stress .

Properties

IUPAC Name

ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFNO5S2/c1-4-27-19(23)17-18(16-12(21)6-5-7-15(16)28-17)29(24,25)22-13-8-10(2)11(20)9-14(13)26-3/h5-9,22H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGXGTYSLQPUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=C(C=C(C(=C3)C)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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